

Early-Phase Clinical Trials of Ravidasvir Hydrochloride: A Technical Overview

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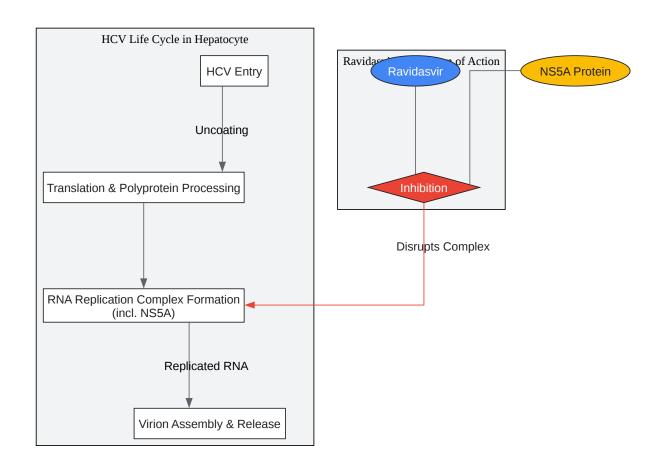
Introduction

Ravidasvir hydrochloride (formerly PPI-668) is a potent, pangenotypic second-generation direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to address the global burden of chronic HCV infection, particularly in low- and middle-income countries, ravidasvir has been evaluated in several early-phase clinical trials.[3][4] This technical guide synthesizes the available data from these foundational studies, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

Mechanism of Action

Ravidasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5] By binding to NS5A, ravidasvir disrupts its function, thereby halting the viral life cycle.[1] This targeted inhibition leads to a rapid reduction in HCV RNA levels in infected individuals.[6]





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Caption: Mechanism of action of Ravidasvir in inhibiting HCV replication.

Key Early-Phase Clinical Trials

Ravidasvir has been evaluated in several key clinical trials, often in combination with other direct-acting antivirals like sofosbuvir. These studies have established its safety and efficacy



across various HCV genotypes and patient populations.

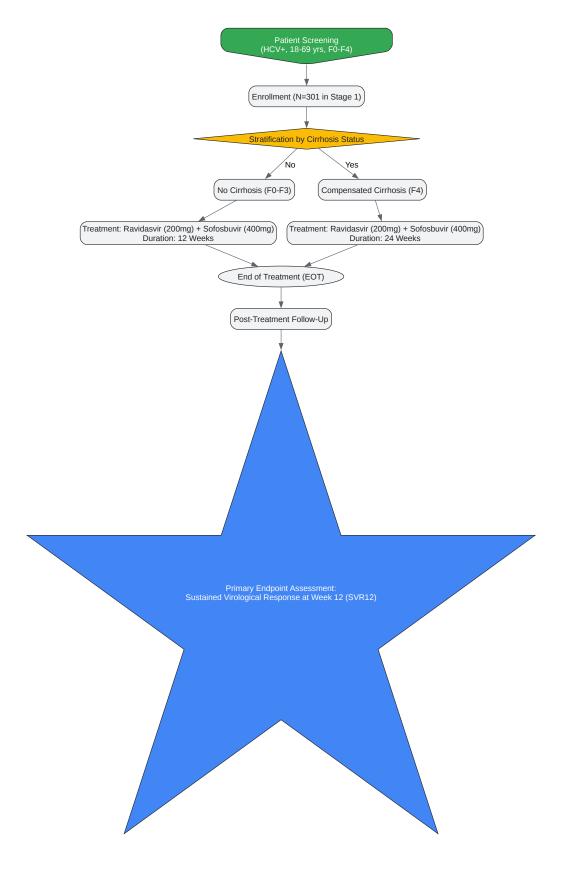
The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal two-stage, open-label, single-arm, phase II/III study conducted in Malaysia and Thailand. It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse population of adults with chronic HCV infection.[7][8][9]

Experimental Protocol: STORM-C-1

- Study Design: A two-stage, open-label, multicenter, single-arm, phase II/III trial.[7][8]
- Patient Population: Adults aged 18-69 years with chronic HCV infection, with or without compensated cirrhosis (Metavir F0-F4, Child-Pugh A). The trial included patients regardless of HCV genotype, HIV co-infection status, or previous interferon-based treatment.[7][8]
- Treatment Regimen:
 - Patients without cirrhosis received ravidasvir (200 mg, once daily) and sofosbuvir (400 mg, once daily) for 12 weeks.[7][8]
 - Patients with compensated cirrhosis received the same regimen for 24 weeks. [7][8]
- Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification. [7][8]
- Pharmacokinetics Sub-study: A nested sub-study evaluated the population pharmacokinetics
 of ravidasvir, including the impact of covariates and drug-drug interactions with antiretroviral
 therapy in HIV/HCV co-infected patients.[10][11]





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Caption: Experimental workflow for the STORM-C-1 clinical trial.



Quantitative Data Summary: STORM-C-1 (Stage 1)

Parameter	Overall Cohort (N=301)	Patients with Cirrhosis (N=81)	Patients with Genotype 3 (N=158)	HIV Co- infected Patients (N=90)
SVR12 Rate	97% (291/300)[7]	96% (78/81)[7]	97% (153/158)[7]	No difference in SVR12 rates[7]
Common Adverse Events	Pyrexia (12%), Cough (9%), Upper respiratory tract infection (8%), Headache (7%)[7][8]	-	-	-
Serious Adverse Events	No deaths or treatment discontinuations due to drugrelated serious adverse events.	-	-	-

Other Key Early-Phase Trials

Several other trials have provided crucial data on the efficacy and safety of ravidasvir in different combinations and patient populations.

Quantitative Data Summary: PYRAMID 1, EVEREST, and ASC16-II/III-CTP-1-01 Trials



Trial Name	Patient Population	Treatment Regimen	Key Efficacy Outcome (SVR12)	Reference(s)
PYRAMID 1	298 Egyptian patients with HCV Genotype 4 (treatment-naïve and experienced, with and without cirrhosis)	Ravidasvir (200mg) + Sofosbuvir (400mg) +/- Ribavirin for 12 or 16 weeks	95.3% overall; 98.9% in non- cirrhotic treatment-naïve patients.[12]	[12][13]
EVEREST	38 treatment- naïve, non- cirrhotic HCV Genotype 1 patients in China	Ravidasvir (200mg) + Danoprevir (100mg/ritonavir 100mg) + Ribavirin for 12 weeks	100%[12]	[12]
ASC16-II/III- CTP-1-01	424 treatment- naïve, non- cirrhotic HCV Genotype 1 patients in China	Ravidasvir (200mg) + Danoprevir/Riton avir + Ribavirin (n=318) vs. Placebo (n=106) for 12 weeks	99% (per- protocol analysis)[13][14]	[13][14]

Pharmacokinetics and Drug Interactions

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of ravidasvir.

 Absorption and Dosing: Ravidasvir is readily absorbed, with a time to maximum concentration (Tmax) of 1.5 to 2 hours and an estimated half-life of approximately 7 hours.
 Pharmacokinetic data support a once-daily dosing regimen.[15]



- Dose Proportionality: Exposure to ravidasvir increases in a dose-proportional manner following single doses of 100 mg, 200 mg, and 300 mg, with no evidence of accumulation after multiple doses.[15]
- Drug-Drug Interactions:
 - Coadministration with ritonavir-boosted danoprevir resulted in a significant increase in ravidasvir plasma concentrations.[15]
 - Ravidasvir is a P-glycoprotein (P-gp) substrate; therefore, co-administration with strong P-gp inducers is contraindicated.[16]
 - Population pharmacokinetic modeling from the STORM-C-1 trial indicated that while
 concomitant antiretroviral therapy (notably efavirenz-based regimens) increased ravidasvir
 clearance, the effect on drug exposure was not considered clinically relevant based on the
 high efficacy observed.[10][11] No clinically significant interactions were observed with
 commonly used antiretrovirals like tenofovir, emtricitabine, or nevirapine.[3][17]

Safety and Tolerability

Across early-phase trials, ravidasvir, primarily in combination with sofosbuvir, has been shown to be safe and well-tolerated.[18][19]

- The most frequently reported adverse events are generally mild to moderate and include headache, fatigue, pyrexia, and cough.[1][7]
- In a placebo-controlled trial, serious adverse events were infrequent and occurred at a lower rate in the ravidasvir-containing arm (2%) compared to the placebo arm (5%).[12][13]
- No significant safety signals or treatment-related deaths have been consistently reported in the major trials.[7][8]

Conclusion

The early-phase clinical development of **ravidasvir hydrochloride** has established it as a highly effective and well-tolerated NS5A inhibitor for the treatment of chronic hepatitis C. Foundational trials like STORM-C-1 have demonstrated high SVR12 rates across diverse



patient populations, including those with cirrhosis, various genotypes, and HIV co-infection. The favorable pharmacokinetic and safety profiles support its use in combination with other directacting antivirals, positioning ravidasvir as a critical tool in the global effort to eliminate HCV.

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